molecular formula C7H10N2O2 B1455922 Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1248548-23-3

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No. B1455922
M. Wt: 154.17 g/mol
InChI Key: GQPDBLNFHVXFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate” is a chemical compound with the CAS Number: 1248548-23-3. It has a molecular weight of 154.17 and its IUPAC name is methyl (1-methyl-1H-pyrazol-4-yl)acetate . It is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of pyrazole-containing compounds, including “Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The InChI code for “Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate” is 1S/C7H10N2O2/c1-9-5-6 (4-8-9)3-7 (10)11-2/h4-5H,3H2,1-2H3 . This indicates the presence of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Chemical Reactions Analysis

Pyrazole-containing compounds, including “Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have played an important role in the development of heterocyclic agrochemicals due to their structure enabling multidirectional transformations .


Physical And Chemical Properties Analysis

“Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate” is a liquid or semi-solid or solid substance . The compound is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Herbicide Synthesis

  • Scientific Field : Medicinal and Pharmaceutical Chemistry .
  • Application Summary : Pyrazole-containing compounds, such as Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, have been used in the synthesis of herbicides . These compounds were synthesized using intermediate derivatization methods (IDMs) and their structures were confirmed by various methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
  • Methods of Application : The compounds were synthesized and their herbicidal activity was tested on barnyard grass. The term half maximal effective concentration (EC50) was calculated by the inhibition rate of barnyard grass under the application rate of 3.75, 7.5, 15, 30, 60, and 120 g a.i./ha .
  • Results : The herbicidal activity assays showed that the compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments. For example, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) had an EC50 of 10.37 g/ha .

Drug Development

  • Scientific Field : Biomedicine .
  • Application Summary : Pyrazoles are five-membered heterocyclic compounds that contain nitrogen. They are an important class of compounds for drug development . Pyrazole derivatives have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .
  • Results : The review summarizes the results of published research on pyrazole derivatives synthesis and biological activities .

Agrochemistry

  • Scientific Field : Agrochemistry .
  • Application Summary : Pyrazoles have a wide range of applications in agrochemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in agrochemistry were not detailed in the source .

Coordination Chemistry

  • Scientific Field : Coordination Chemistry .
  • Application Summary : Pyrazoles are used in coordination chemistry . They are used as ligands to form coordination compounds with metals .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in coordination chemistry were not detailed in the source .

Organometallic Chemistry

  • Scientific Field : Organometallic Chemistry .
  • Application Summary : Pyrazoles are used in organometallic chemistry . They are used as ligands to form organometallic compounds .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in organometallic chemistry were not detailed in the source .

Antileishmanial and Antimalarial Activities

  • Scientific Field : Biomedicine .
  • Application Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in antileishmanial and antimalarial activities were not detailed in the source .

Green Synthesis

  • Scientific Field : Green Chemistry .
  • Application Summary : Pyrazole scaffolds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in green synthesis were not detailed in the source .

Microwave Synthesis

  • Scientific Field : Synthetic Chemistry .
  • Application Summary : Pyrazole scaffolds are synthesized using microwave . This method is considered a green synthesis approach .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in microwave synthesis were not detailed in the source .

Pesticides

  • Scientific Field : Agrochemistry .
  • Application Summary : Pyrazoles have potential applications in the agrochemical industry as pesticides .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in pesticides were not detailed in the source .

Anti-inflammatory Medications

  • Scientific Field : Pharmacology .
  • Application Summary : Pyrazoles have potential applications in medicinal chemistry as anti-inflammatory medications .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the applications of pyrazoles in anti-inflammatory medications were not detailed in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDBLNFHVXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735844
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

CAS RN

1248548-23-3
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Citations

For This Compound
1
Citations
PS Nosik, SV Ryabukhin, MO Pashko… - Journal of Fluorine …, 2019 - Elsevier
An approach to 1-hetaryl-2,2-difluorocyclopropane building blocks compatible with the current criteria of lead-oriented synthesis was developed and implemented for the case of 3-, 4- …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.